molecular formula C11H17NO B13282508 4-(1-Aminoethyl)-2,3,6-trimethylphenol

4-(1-Aminoethyl)-2,3,6-trimethylphenol

Cat. No.: B13282508
M. Wt: 179.26 g/mol
InChI Key: LICQVDJVJFNCHD-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Phenols and Chiral Amines

Substituted phenols are a cornerstone of industrial and academic chemistry, with applications ranging from polymer production to the synthesis of life-saving drugs. Their utility is often dictated by the nature and position of the substituents on the aromatic ring, which modulate their electronic and steric properties. Similarly, chiral amines are indispensable building blocks in asymmetric synthesis, frequently serving as chiral auxiliaries, catalysts, or key components of biologically active molecules. researchgate.net The integration of both a substituted phenol (B47542) and a chiral amine into a single molecular entity, as seen in 4-(1-Aminoethyl)-2,3,6-trimethylphenol, creates a bifunctional scaffold with a unique set of potential chemical behaviors and applications. The trimethyl-substituted phenolic ring, in particular, is a well-known precursor in the synthesis of Vitamin E, highlighting the industrial relevance of this structural motif. nih.gov

Structural Features and Nomenclature for Advanced Chemical Inquiry

The systematic IUPAC name for this compound is this compound. Its structure is defined by a phenol ring substituted with three methyl groups at positions 2, 3, and 6, and a 1-aminoethyl group at position 4. The presence of a stereocenter at the alpha-carbon of the aminoethyl group gives rise to two enantiomers: (R)-4-(1-aminoethyl)-2,3,6-trimethylphenol and (S)-4-(1-aminoethyl)-2,3,6-trimethylphenol.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Key Functional Groups Phenolic hydroxyl (-OH), Primary amine (-NH₂), Chiral center
Structural Isomers Enantiomers ((R) and (S))

The spatial arrangement of the bulky trimethyl-substituted phenol and the chiral amine offers intriguing possibilities for stereoselective interactions, a feature highly sought after in the development of asymmetric catalysts and chiral recognition agents.

Fundamental Significance as a Phenolic Amine Scaffold

Phenolic amines are a class of compounds that have garnered significant attention due to their diverse biological activities and their utility as ligands in coordination chemistry and catalysis. The combination of a hydrogen-bond-donating and -accepting hydroxyl group with a basic amino group within the same molecule allows for multifaceted interactions with other chemical species. The specific substitution pattern in this compound, with its electron-donating methyl groups, enhances the nucleophilicity of the phenolic ring and influences the pKa of the hydroxyl and amino groups. This electronic tuning, coupled with the steric hindrance provided by the ortho-methyl groups, can impart unique reactivity and selectivity in chemical transformations.

Research Rationale and Open Questions in Chemical Science

The scientific interest in this compound is driven by several key questions. A primary area of investigation is its potential as a chiral ligand for asymmetric catalysis. The development of novel and efficient catalysts for the synthesis of enantiomerically pure compounds is a paramount goal in modern chemistry, and the structural motifs within this molecule are promising in this regard.

Furthermore, the synthesis of this compound itself presents an interesting challenge. While general methods for the synthesis of benzylic amines from phenols are known, such as the copper-catalyzed aza-Friedel-Crafts reaction, the specific substitution pattern of the starting trimethylphenol may necessitate the development of bespoke synthetic strategies. nih.govacs.org Potential synthetic routes could involve the Friedel-Crafts acylation of 2,3,6-trimethylphenol (B1330405) followed by reductive amination, or a direct amidoalkylation. nih.gov

The biological properties of this compound and its derivatives also remain largely unexplored. Given that the parent compound, 4-(1-aminoethyl)phenol, and its enantiomers are utilized as intermediates in the synthesis of pharmaceuticals, it is plausible that the trimethyl-substituted analogue could exhibit interesting pharmacological activities. chemimpex.comchemimpex.com The antioxidant potential, a characteristic feature of many hindered phenols, is another avenue for investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminoethyl)-2,3,6-trimethylphenol

InChI

InChI=1S/C11H17NO/c1-6-5-10(9(4)12)7(2)8(3)11(6)13/h5,9,13H,12H2,1-4H3

InChI Key

LICQVDJVJFNCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C)N

Origin of Product

United States

Sophisticated Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:

Aromatic Proton: A singlet corresponding to the single proton on the phenolic ring.

Ethyl Protons: A quartet for the methine (CH) proton coupled to the adjacent methyl group, and a doublet for the terminal methyl (CH₃) protons of the ethyl group.

Methyl Protons on Ring: Three distinct singlets for the three methyl groups attached to the aromatic ring.

Amine and Hydroxyl Protons: Broad singlets for the NH₂ and OH protons, whose chemical shifts would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. Expected signals would include those for the aromatic carbons (including the carbon bearing the hydroxyl group and the three bearing methyl groups), the three ring-attached methyl carbons, and the two carbons of the aminoethyl side chain.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
ValueSinglet1HAr-H
ValueQuartet1H-CH(NH₂)-
ValueDoublet3H-CH(NH₂)CH₃
ValueSinglet3HAr-CH₃
ValueSinglet3HAr-CH₃
ValueSinglet3HAr-CH₃
ValueBroad Singlet2H-NH₂
ValueBroad Singlet1H-OH

Advanced 2D NMR Experiments for Connectivity and Proximity (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments would be crucial for confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between the methine proton and the terminal methyl protons of the aminoethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could be used to confirm the relative positions of the substituents on the aromatic ring by showing through-space interactions between, for example, the ethyl group protons and the protons of an adjacent methyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula (C₁₁H₁₇NO).

Electrospray Ionization (ESI-MS) Fragmentation Pattern Interpretation

ESI is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments would then be performed on this ion to induce fragmentation. A characteristic fragmentation pathway would likely involve the loss of the aminoethyl side chain, leading to a stable benzylic cation. The interpretation of these fragmentation patterns provides further confirmation of the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivative Analysis

GC-MS could be used to assess the purity of the compound. Due to the presence of polar -OH and -NH₂ groups, the compound might require derivatization (e.g., silylation) to make it more volatile and suitable for GC analysis. The mass spectrum obtained from the GC detector would show the molecular ion and a fragmentation pattern characteristic of the derivatized compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) (typically a broad band around 3200-3600 cm⁻¹), N-H stretches of the primary amine (two sharp bands in the 3300-3500 cm⁻¹ region), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and aromatic C=C bending vibrations (~1500-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often being more sensitive to the non-polar bonds of the carbon skeleton.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300BroadO-H stretch (Phenol)
3400-3300Medium, Sharp (doublet)N-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
2980-2850StrongAliphatic C-H stretch
1600, 1500Medium-StrongAromatic C=C stretch
1250StrongC-O stretch (Phenol)

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

4-(1-Aminoethyl)-2,3,6-trimethylphenol is a chiral molecule due to the stereocenter at the first carbon of the aminoethyl group. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying its stereochemical properties. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. wikipedia.org

The CD and ORD spectra of a chiral molecule are exquisitely sensitive to its three-dimensional structure, including both its absolute configuration (R or S) and its conformational preferences. colab.wsnih.gov

Absolute Configuration: The sign of the Cotton effects in CD and ORD spectra can often be correlated with the absolute configuration of the stereocenter. By comparing experimentally measured spectra to those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of an enantiomer can be assigned with high confidence. nih.govunipi.it

Chiroptical spectroscopy is also a powerful tool for investigating how chiral molecules interact with their environment or with other molecules to form larger, ordered structures.

Induced Chirality: If this compound were to bind to an achiral molecule or a macromolecular assembly (like a protein or a synthetic polymer), it could induce a CD signal in the absorption bands of the achiral species. This "induced CD" provides evidence of the binding event and can give information about the geometry of the resulting complex.

Supramolecular Assembly: When chiral molecules self-assemble into larger aggregates, new chiroptical signals can emerge that are characteristic of the assembly's structure. nih.gov For example, if molecules of this compound were to form a helical aggregate through hydrogen bonding and π-stacking, the resulting assembly would likely exhibit an intense CD signal known as an exciton-coupled CD. The sign and shape of this signal could provide information about the helicity (right- or left-handedness) of the supramolecular structure. nih.gov

Due to the lack of specific experimental studies on this compound, no specific chiroptical data or findings related to its use in supramolecular assemblies can be reported.

In Depth Chemical Reactivity and Reaction Mechanistic Pathways

Redox Chemistry of the Phenolic and Amine Functionalities

The phenolic hydroxyl group and, to a lesser extent, the amino group, endow the molecule with significant redox properties, particularly in the context of antioxidant activity and electrochemical processes.

Phenolic compounds are well-established antioxidants, primarily due to the reactivity of the hydroxyl (-OH) group. mdpi.com The primary antioxidant mechanisms involve either hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which in the case of 4-(1-Aminoethyl)-2,3,6-trimethylphenol, is stabilized by resonance delocalization across the aromatic ring. The presence of electron-donating methyl groups at the ortho and meta positions further enhances the stability of this radical intermediate, making the parent molecule a potent radical scavenger. nih.gov

Alternatively, the SET mechanism involves the transfer of a single electron from the phenol (B47542) to the free radical, forming a radical cation and an anion. mdpi.com The resulting radical cation can then deprotonate to form the same stabilized phenoxyl radical seen in the HAT pathway. The efficiency of these mechanisms is a key determinant of the compound's ability to inhibit oxidative processes that can damage biological molecules. mdpi.com

Table 1: Principal Antioxidant Mechanisms

Mechanism Description Key Reactive Site Resulting Intermediate
Hydrogen Atom Transfer (HAT) The antioxidant donates a hydrogen atom to a free radical. Phenolic Hydroxyl (-OH) Stabilized Phenoxyl Radical

| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical. | Phenolic Hydroxyl (-OH) | Radical Cation |

The electron-rich nature of the substituted phenol ring makes it susceptible to oxidation through electron transfer processes. nih.govnih.gov The oxidation potential of the phenolic group is a critical parameter, indicating the ease with which it can donate an electron. The three electron-donating methyl groups on the aromatic ring increase the electron density, which is expected to lower the oxidation potential compared to unsubstituted phenol, thereby facilitating electron transfer.

Studies on the related compound, 2,3,6-trimethylphenol (B1330405), show that it can be oxidized to form 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of Vitamin E. researchgate.netnih.gov This transformation involves the loss of two electrons and two protons from the phenol moiety. It is plausible that this compound could undergo similar oxidative transformations under appropriate electrochemical or chemical conditions. The amine functionality can also participate in redox reactions, although typically at higher potentials than the phenolic hydroxyl group.

Nucleophilic Reactivity and Basic Properties of the Amino Group

The primary amino group (-NH2) on the ethyl substituent is a key center of basicity and nucleophilicity in the molecule.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a Brønsted-Lowry base, readily accepting a proton (H+) from an acid. This acid-base reaction results in the formation of a positively charged alkylammonium ion. The position of this equilibrium is dependent on the pH of the solution and the pKa of the conjugate acid. This protonation is a fundamental aspect of the molecule's behavior in aqueous and biological systems.

As a consequence of its basicity, the amino group can react with various inorganic and organic acids to form stable ammonium (B1175870) salts. For instance, reaction with hydrogen chloride would yield the corresponding hydrochloride salt. biosynth.com This property is often utilized to increase the water solubility and crystalline nature of amine-containing compounds.

Furthermore, the nitrogen of the amino group, with its lone pair of electrons, can act as a ligand, coordinating with metal ions to form complexes. The phenolic oxygen can also participate in chelation, potentially allowing the molecule to act as a bidentate ligand, forming stable complexes with various transition metals.

Electrophilic Aromatic Substitution Reactions on the Trimethylphenol Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. msu.edu

In this compound, the aromatic ring is highly activated towards electrophilic attack. The hydroxyl group is a powerful activating, ortho, para-directing group. The three methyl groups are also activating and ortho, para-directing through an inductive effect and hyperconjugation. The 1-aminoethyl group is also considered an activating, ortho, para-director.

The positions on the ring are numbered as follows: C1 (bearing the hydroxyl), C2, C3, C6 (bearing methyl groups), C4 (bearing the 1-aminoethyl group), and C5. The only unsubstituted position on the ring is C5. The directing effects of the existing substituents converge to strongly favor electrophilic attack at this position. The powerful activating nature of the hydroxyl group at C1 directs electrophiles to its ortho (C2, C6) and para (C4) positions. The methyl groups at C2, C3, and C6, and the aminoethyl group at C4 further activate the ring. Given that positions 2, 3, 4, and 6 are already substituted, the cumulative effect of these activating groups makes the C5 position highly nucleophilic and the sole target for electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Type Directing Effect
-OH C1 Activating ortho, para
-CH3 C2, C3, C6 Activating ortho, para
-CH(NH2)CH3 C4 Activating ortho, para

| Predicted Site of Substitution | C5 | N/A | Highly favored due to cumulative activation |

Table of Mentioned Compounds

Compound Name
This compound
2,3,6-trimethylphenol
2,3,5-trimethyl-1,4-benzoquinone
Benzene
Hydrogen Chloride

Hydrogen Bonding Interactions and Proton Transfer Phenomena

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor) within the same molecule allows for significant intra- and intermolecular hydrogen bonding. The intramolecular variant would involve the formation of a hydrogen bond between the phenolic proton and the lone pair of electrons on the nitrogen atom of the aminoethyl group. Such interactions are known to influence the planarity and conformational preferences of the molecule.

Proton transfer is a fundamental process for phenols. The acidity of the phenolic proton is influenced by the substituents on the aromatic ring. In the case of this compound, the three methyl groups are electron-donating, which generally decreases the acidity of the phenol compared to unsubstituted phenol.

A critical aspect of phenol reactivity is Proton-Coupled Electron Transfer (PCET), where both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. nih.gov For phenols with intramolecular hydrogen bonds, oxidation can lead to the formation of a phenoxyl radical with the proton transferred to the tethered base. acs.org This process is highly relevant in biological systems, such as the function of tyrosine radicals. nih.gov

The transfer of a proton and an electron can occur through several mechanisms:

Hydrogen Atom Transfer (HAT): A concerted transfer of a proton and an electron.

Stepwise Electron Transfer-Proton Transfer (ET-PT): Initial electron transfer followed by proton transfer.

Stepwise Proton Transfer-Electron Transfer (PT-ET): Initial proton transfer followed by electron transfer.

The operative mechanism is often dependent on the specific reactants and reaction conditions.

Mechanistic Investigations of Key Chemical Transformations

The chemical transformations of this compound are expected to primarily involve the phenolic hydroxyl and amino groups. Oxidation of the phenol is a key reaction, which can proceed through various mechanisms, often involving radical intermediates. wikipedia.org

In a hypothetical oxidation reaction of this compound, the rate law would likely be determined by monitoring the disappearance of the reactant or the appearance of a product over time under varying concentrations of the phenol and the oxidizing agent. A general rate law can be expressed as:

Rate = k[this compound]m[Oxidant]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the phenol and the oxidant, respectively. These orders would be determined experimentally.

Below is a hypothetical data table illustrating how reaction rates might vary with reactant concentrations, which would be used to determine the rate law.

Experiment[Phenol Derivative] (mol/L)[Oxidant] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.206.0 x 10-4

From this hypothetical data, doubling the phenol concentration doubles the rate, suggesting m=1. Doubling the oxidant concentration quadruples the rate, suggesting n=2. Thus, the hypothetical rate law would be: Rate = k[Phenol Derivative]1[Oxidant]2.

The oxidation of phenols typically proceeds through the formation of a phenoxyl radical as a key reactive intermediate. uc.pt For this compound, one-electron oxidation would generate the corresponding phenoxyl radical. The stability of this radical is enhanced by the presence of the electron-donating methyl groups.

In the presence of a suitable base, such as the intramolecular amino group, the formation of the phenoxyl radical can be coupled with proton transfer. nih.gov Other potential intermediates in phenol oxidation can include quinone-type structures. acs.org The specific intermediates formed would depend on the oxidant used and the reaction conditions. Techniques such as electron paramagnetic resonance (EPR) spectroscopy are instrumental in detecting and characterizing radical intermediates.

The transition state of a chemical reaction represents the highest energy point along the reaction coordinate. For reactions involving this compound, such as oxidation or electrophilic aromatic substitution, the structure and energy of the transition state dictate the reaction rate and selectivity.

In a concerted proton-electron transfer (CPET) reaction, the transition state would involve the simultaneous breaking of the O-H bond and transfer of an electron to the oxidant. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. These calculations can provide insights into the reaction mechanism, for example, by comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise).

For a hypothetical HAT reaction, the transition state would involve a partial bond between the phenolic hydrogen and the hydrogen-abstracting species, and a partial radical character on the phenolic oxygen. The geometry and energy of this transition state would be influenced by the steric and electronic effects of the methyl and aminoethyl groups.

Rigorous Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

No published data are available.

No specific DFT studies for 4-(1-Aminoethyl)-2,3,6-trimethylphenol have been published. Therefore, no data on its optimized geometry or predicted spectroscopic properties can be provided.

There are no published high-accuracy ab initio calculations for this compound.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and potential energy surface map for this compound are not available in the scientific literature.

Spectroscopic Property Simulations (NMR chemical shifts, IR frequencies, UV-Vis spectra)

No computational simulations of the NMR, IR, or UV-Vis spectra for this compound have been published.

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

There are no published molecular dynamics simulation studies focusing on the solvation or dynamic behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

No QSAR models incorporating this compound have been developed or published, and thus no mechanistic hypotheses based on such models are available.

Research on Chiral Recognition of this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly available scientific databases and computational chemistry literature, no specific theoretical or computational studies detailing the chiral recognition and asymmetric induction modeling of the compound this compound were found.

This indicates a significant gap in the current body of scientific research, as the specific mechanisms by which this chiral compound interacts with other chiral entities on a molecular level have not been elucidated through computational modeling. Chiral recognition is a fundamental process in enantioselective synthesis and drug development, where understanding the subtle differences in intermolecular interactions between enantiomers is crucial.

Typically, such studies involve the use of computational methods to model the diastereomeric transition states that occur during a chemical reaction. These models help in predicting which enantiomer will be preferentially formed, a phenomenon known as asymmetric induction. The lack of published research for this compound means that aspects such as its potential as a chiral auxiliary, a catalyst, or its interactions with biological systems from a stereoselective standpoint remain theoretically unexplored.

Without computational data, it is not possible to provide an analysis of the specific non-covalent interactions, such as hydrogen bonding, steric hindrance, or electrostatic interactions, that would govern the chiral recognition of this compound. Furthermore, no data tables detailing the energy differences between diastereomeric complexes or transition states, which are the standard outputs of such computational studies, could be located.

The absence of this information in the scientific literature prevents a detailed discussion on the modeling of its chiral recognition and asymmetric induction. Further research in this area would be necessary to provide the scientifically accurate and detailed findings required for a comprehensive article on this specific topic.

Mechanistic Insights into Biological Activity and Molecular Interactions

Interactions with Protein Targets: Enzymes and Receptors

Phenolic compounds are known to interact with proteins through both non-covalent and covalent bonds, which can lead to the modulation of protein function. ncsu.edunih.govmedicalresearchjournal.orgfrontiersin.org

The interaction between a small molecule like 4-(1-Aminoethyl)-2,3,6-trimethylphenol and a protein target is governed by its ability to fit into a binding site and form stable connections. These interactions are typically reversible and include several types of non-covalent bonds. frontiersin.org

Hydrogen Bonding: The phenolic hydroxyl group and the primary amine of the aminoethyl side chain can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's binding pocket. frontiersin.org

Hydrophobic Interactions: The trimethyl-substituted benzene (B151609) ring provides a significant nonpolar surface area, which can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. frontiersin.org

Electrostatic Interactions: At physiological pH, the amino group is likely to be protonated (-NH3+), allowing it to form salt bridges or ionic bonds with negatively charged residues such as aspartate or glutamate. frontiersin.org

The specificity of these interactions depends on the unique three-dimensional structure of the protein's binding site. Dietary polyphenols, for instance, are known to bind to plasma proteins like human serum albumin, which affects their distribution in the body. mdpi.com The binding affinity is influenced by the number and position of hydroxyl groups and other substituents on the phenol (B47542) ring. mdpi.com

Beyond simply blocking an active site, ligands can bind to a secondary, or allosteric, site on a protein. This binding can induce a change in the protein's three-dimensional shape (conformational dynamics), which in turn alters the activity at the primary active or binding site. medicalresearchjournal.org While no specific allosteric targets for this compound have been identified, the potential for such interactions exists. Phenolic compounds can induce subtle to significant changes in the tertiary structure of proteins, which can impact their biological function. medicalresearchjournal.org

Under certain conditions, particularly oxidative stress, phenols can be oxidized to form highly reactive quinones. These intermediates can then form irreversible covalent bonds with nucleophilic amino acid residues on proteins, such as the thiol groups of cysteine or the amine groups of lysine. nih.govmdpi.com This covalent modification can permanently alter the protein's structure and function.

Table 1: Potential Molecular Interactions with Protein Targets

Interaction TypeMoieties Involved on Phenolic CompoundPotential Protein Residues InvolvedNature of Interaction
Non-Covalent
Hydrogen BondingPhenolic -OH, Side-chain -NH2Ser, Thr, Asp, Glu, Gln, AsnReversible
Hydrophobic InteractionsTrimethylated Benzene RingLeu, Ile, Val, Phe, Trp, AlaReversible
Electrostatic InteractionsProtonated Side-chain -NH3+Asp, GluReversible
Covalent
Michael AdditionOxidized Quinone formCys (-SH), Lys (-NH2)Irreversible

Role in Enzymatic Reactions and Proposed Metabolic Pathways (in vitro studies)

The metabolism of phenolic compounds is a key determinant of their biological activity and clearance from the body. In vitro studies with various phenols show that they are substrates for several enzyme systems, primarily the cytochrome P450 (CYP) family. nih.gov

It is plausible that this compound undergoes similar metabolic transformations. The initial steps would likely involve oxidation reactions catalyzed by CYP enzymes. nih.gov Potential metabolic reactions could include:

Hydroxylation: Addition of another hydroxyl group to the aromatic ring, creating a catechol- or hydroquinone-like structure.

Oxidation of Substituents: The methyl groups or the ethyl bridge could be oxidized.

Deamination: Removal of the amino group from the side chain.

Following these initial Phase I reactions, the modified compound or the parent molecule itself could undergo Phase II conjugation reactions. These processes involve the attachment of polar molecules like glucuronic acid or sulfate, which increases water solubility and facilitates excretion.

Elucidation of Antioxidant Mechanisms at the Molecular Level

One of the most widely recognized properties of phenolic compounds is their antioxidant activity. nih.govuc.ptnih.gov This activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom or an electron to neutralize reactive free radicals.

Phenolic compounds can scavenge free radicals through two primary mechanisms:

Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom to a free radical (R•), thus neutralizing it. The phenol itself becomes a phenoxyl radical (PhO•). nih.govuc.pt

PhOH + R• → PhO• + RH

Single Electron Transfer (SET): The phenol donates an electron to the free radical, forming a radical cation (PhOH•+) and an anion. The radical cation can then deprotonate to form the phenoxyl radical. nih.govuc.pt

PhOH + R• → PhOH•+ + R:- → PhO• + R-H

The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. uc.pt The electron-donating methyl groups on the ring of this compound would further stabilize this radical, enhancing its antioxidant potential. The stability of the phenoxyl radical is crucial, as it prevents it from initiating new radical chain reactions. cmu.edu

Upregulation of Antioxidant Enzymes: Some phenolic compounds have been shown to activate cellular signaling pathways (like the Nrf2 pathway) that lead to the increased expression of protective enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidases.

Chelation of Metal Ions: Certain phenolic structures can bind to transition metals like iron (Fe²⁺) and copper (Cu⁺). By sequestering these metals, they prevent them from participating in reactions (like the Fenton reaction) that generate highly reactive hydroxyl radicals. nih.gov

Table 2: Plausible Antioxidant Mechanisms

MechanismDescriptionKey Molecular Feature
Direct Scavenging
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom from the phenolic -OH group to a free radical.Phenolic Hydroxyl Group
Single Electron Transfer (SET)Donation of an electron to a free radical, followed by proton loss.Aromatic Ring System
Indirect Modulation
Metal ChelationBinding of pro-oxidant metal ions to prevent them from generating radicals.Hydroxyl and Amino Groups
Enzyme RegulationInfluencing the activity or expression of endogenous antioxidant enzymes.Overall Molecular Structure

Neurochemical Interactions and Receptor Agonism/Antagonism (based on related aminophenols)

The neurochemical profile of this compound can be inferred by studying structurally analogous compounds, such as ring-substituted phenethylamines and amphetamines. These related molecules are known to interact with various neurotransmitter receptors.

For instance, 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) demonstrate notable binding affinities for serotonin (B10506) receptors, particularly the 5-HT2A receptor, with affinities in the submicromolar range. frontiersin.org Many of these compounds act as partial agonists at this receptor. frontiersin.org Similarly, related amphetamine derivatives also bind to the 5-HT2A receptor and can act as full or partial agonists. frontiersin.org Given the phenethylamine-like scaffold present in this compound, it is plausible that it could also exhibit affinity for serotonin receptors.

Furthermore, some ring-substituted amphetamines, such as MDA, show moderate affinity for 5-HT1A, 5-HT1D, and α2-adrenergic sites in human cortical tissue. nih.gov The specific substitution pattern on the phenol ring, including the number and position of methyl groups, and the nature of the aminoethyl side chain would critically influence the binding affinity and functional activity at these and other monoamine receptors and transporters. frontiersin.org The presence of a positively charged amine group is a key feature that can facilitate favorable interactions with negative charges within the binding pockets of receptors and transporters. illinois.edu

Table 1: Receptor Binding Affinities of Related Phenethylamines

Compound Class Target Receptor Affinity (Ki) Range Functional Activity
2C-O Derivatives 5-HT2A 8–1000 nM Partial Agonist
2C-O Derivatives 5-HT1A 2.7–5.5 µM Weak Binding
3C-O Derivatives (Amphetamines) 5-HT2A 61–980 nM Partial to Full Agonist

This table is illustrative and based on data for structurally related compounds to suggest potential interactions of this compound.

Proposed Antimicrobial Mechanisms (e.g., interference with microbial essential processes)

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties, which are largely attributed to their chemical structure. nih.govmdpi.com The proposed antimicrobial mechanisms for a compound like this compound would likely involve several key cellular targets.

A primary mechanism of action for phenolic compounds is the disruption of the microbial cell membrane. researchgate.netresearchgate.net Their lipophilic nature allows them to partition into the lipid bilayer, altering its fluidity and permeability. mdpi.com This can lead to the leakage of essential intracellular components, such as ions and ATP, and dissipate the proton motive force, ultimately resulting in cell death. researchgate.net For Gram-negative bacteria, phenolic acids can cross the outer membrane and act at the cytoplasmic level. nih.gov

Furthermore, aminophenol derivatives have been shown to damage bacterial cell walls and inhibit protein synthesis. nih.gov Some studies have demonstrated that aminophenol-modified nanoparticles can bind to the 16S rRNA of bacteria, a crucial component of the ribosome, thereby blocking the synthesis of essential proteins. nih.gov Another potential mechanism is the inhibition of microbial enzymes or interference with nucleic acid synthesis. mdpi.comnih.gov The dissociation constant and lipophilicity of the phenolic compound, influenced by its substituents, are critical factors affecting its solubility in microbial membranes and thus its antimicrobial efficacy. mdpi.com

Potential Antimicrobial Actions:

Cell Membrane Disruption: Altering membrane fluidity and permeability.

Cell Wall Damage: Compromising the structural integrity of the bacterium. nih.gov

Inhibition of Protein Synthesis: Binding to ribosomal RNA (e.g., 16S rRNA) to halt translation. nih.gov

Enzyme Inhibition: Deactivating essential microbial enzymes.

Interference with DNA: Binding to microbial DNA and inhibiting replication. mdpi.com

Mechanistic Pathways of Antineoplastic Activity (e.g., cell cycle disruption, apoptotic induction)

Phenolic and aminophenol derivatives have emerged as promising candidates for cancer therapy due to their ability to induce cell cycle arrest and apoptosis in tumor cells. nih.govfrontiersin.org The antineoplastic activity of compounds related to this compound is likely multifaceted.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. nih.gov Studies on various aminophenol analogues show they can trigger apoptosis in cancer cell lines like HL60 (leukemia). nih.gov This process is often mediated through the mitochondrial pathway, which involves the loss of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and the modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com This cascade leads to the activation of caspases (e.g., Caspase-9, -3), which execute the apoptotic program. mdpi.com Some aminophenols, such as p-Aminophenol, have been shown to induce DNA fragmentation, a hallmark of apoptosis. nih.gov

Another key mechanism is the disruption of the cell cycle. frontiersin.org Phenolic compounds can induce cell cycle arrest at various checkpoints, such as G0/G1, G1/S, or G2/M phases, preventing cancer cell proliferation. frontiersin.orgmdpi.commdpi.com For example, the compound THTMP, an alkylaminophenol, was found to induce G1/S phase arrest in glioblastoma cells. frontiersin.org This arrest provides an opportunity for the cell to either repair DNA damage or commit to apoptosis. frontiersin.org The specific phase of arrest can depend on the chemical structure of the compound and the type of cancer cell. mdpi.com

Table 2: Proposed Antineoplastic Mechanisms Based on Related Compounds

Mechanism Key Molecular Events Reference Compounds
Apoptosis Induction Increased ROS, loss of mitochondrial potential, activation of caspases, DNA fragmentation. p-dodecylaminophenol, p-Aminophenol, Ferrocene derivatives

| Cell Cycle Arrest | Inhibition of cyclin-dependent kinases (CDKs), arrest at G0/G1, G1/S, or G2/M checkpoints. | THTMP (alkylaminophenol), Benzimidazole derivatives |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of aminophenol derivatives are intrinsically linked to their chemical structure. mans.edu.eg Structure-Activity Relationship (SAR) studies on related compounds help to elucidate how specific molecular features of this compound might contribute to its activity. nih.govnih.gov

For antineoplastic activity, the length and nature of side chains attached to the aminophenol core are critical. In a study of p-alkylaminophenols, the anticancer potency against several cancer cell lines was dependent on the length of the alkyl chain, with p-dodecylaminophenol showing greater potency than analogues with shorter chains. nih.gov This suggests that lipophilicity and the ability to incorporate into the cancer cell membrane are key determinants of activity. nih.gov

In the context of antimicrobial activity, the number and position of substituents on the benzene ring are known to influence efficacy. nih.gov For phenolic compounds in general, features like hydroxylation and the presence of alkyl groups can enhance antibacterial effects. nih.gov The partially lipophilic nature of these compounds, which allows them to traverse microbial membranes, is a crucial factor. nih.gov

Regarding neurochemical interactions, the substitution pattern on the aromatic ring and the configuration of the aminoethyl side chain are paramount in determining receptor affinity and selectivity. For phenethylamines, substitutions at the 2 and 5 positions of the ring, along with a 4-position substituent, are common features for high affinity at serotonin receptors. frontiersin.org The presence and nature of alkyl groups on the nitrogen atom also significantly modulate pharmacological activity. nih.gov The trimethyl substitution on the phenol ring of this compound likely enhances its lipophilicity, which could influence its ability to cross the blood-brain barrier and interact with central nervous system targets, as well as affecting its incorporation into microbial and cancer cell membranes.

Future Research Trajectories and Translational Implications

Innovations in Sustainable and Scalable Synthetic Methodologies

The advancement of 4-(1-Aminoethyl)-2,3,6-trimethylphenol from a laboratory curiosity to a viable chemical entity for broader applications hinges on the development of sustainable and scalable synthetic routes. Future research in this area will likely focus on moving beyond traditional, often harsh, synthetic methods towards greener and more efficient alternatives.

Key areas of innovation include:

Biocatalytic Approaches: The use of enzymes to catalyze specific steps in the synthesis of substituted phenols is a rapidly growing field. Future methodologies could employ enzymes such as lipases or ene-reductases to introduce or modify functional groups with high stereo- and regioselectivity under mild, aqueous conditions. This approach would not only reduce the environmental impact but also potentially offer more direct routes to enantiomerically pure forms of the compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The development of a flow-based synthesis for this compound would enable precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Green Chemistry Principles: A focus on green chemistry will be paramount. This includes the use of environmentally benign solvents, such as water or ethanol, and the replacement of toxic reagents with safer alternatives. For instance, methods utilizing hydrogen peroxide as a clean oxidant for hydroxylation steps are becoming increasingly prevalent. Furthermore, the development of one-pot tandem reactions, where multiple synthetic transformations occur in a single reaction vessel, can significantly improve process efficiency and reduce waste generation.

Synthetic ApproachKey AdvantagesPotential Application to this compound
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enantioselective synthesis of the aminoethyl side chain.
Flow Chemistry Enhanced safety, improved scalability, precise reaction control.Scalable production with consistent quality.
Green Chemistry Use of non-toxic reagents and solvents, waste minimization.Development of an environmentally friendly manufacturing process.

Discovery of Novel Biological Targets and Therapeutic Pathways

The structural motifs present in this compound suggest a range of potential biological activities. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, while the aminoethyl side chain could facilitate interactions with various biological targets, including receptors and enzymes.

Future research to uncover the therapeutic potential of this compound will likely involve:

Target-Based and Phenotypic Screening: A dual approach employing both target-based and phenotypic screening will be crucial. Target-based screening against known protein families implicated in diseases such as cancer, neurodegeneration, and inflammatory disorders could rapidly identify initial hits. Concurrently, phenotypic screening in relevant cell-based or organismal models can uncover unexpected therapeutic effects and novel mechanisms of action.

Elucidation of Signaling Pathways: Once a biological effect is identified, mechanistic studies will be necessary to delineate the specific signaling pathways modulated by the compound. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses through pathways like NF-κB, MAPKs, and PI3K/Akt.

Exploration of Neuroprotective and Anti-cancer Potential: Given the known neuroprotective and anti-cancer activities of many phenolic compounds, these therapeutic areas represent promising avenues for investigation. Studies could focus on the compound's ability to mitigate oxidative stress in neuronal cells or to induce apoptosis in cancer cell lines.

Advancements in Predictive Computational Modeling for De Novo Design

Computational modeling will be an indispensable tool in accelerating the discovery and optimization of derivatives of this compound. In silico methods can provide valuable insights into the compound's structure-activity relationships (SAR) and guide the design of new analogues with improved properties.

Key computational strategies will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of related compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Molecular Docking: This technique will allow for the prediction of how this compound and its analogues bind to the active sites of potential protein targets. Molecular docking studies can help to rationalize observed biological activities and provide a structural basis for the design of more potent and selective compounds.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. These models can be generated based on the structure of this compound or from a set of known active compounds that bind to a particular target. Pharmacophore models can then be used to screen virtual libraries for new molecules with the desired activity profile.

Computational MethodApplication in ResearchPredicted Outcome
QSAR Predict biological activity of new derivatives.Prioritization of synthetic targets.
Molecular Docking Visualize binding interactions with protein targets.Design of more potent and selective analogues.
Pharmacophore Modeling Identify key structural features for activity.Discovery of novel scaffolds with similar activity.

Integration with High-Throughput Screening Technologies for Mechanistic Deconvolution

High-throughput screening (HTS) will be a cornerstone in the effort to understand the mechanism of action of this compound and to identify its cellular targets. Both biochemical and cell-based HTS assays will play critical roles in this endeavor.

Future HTS campaigns will likely involve:

Biochemical HTS: Screening the compound against large libraries of purified proteins, such as enzymes and receptors, can directly identify molecular targets. These assays provide a clean, in vitro system to quantify the compound's effect on a specific biological macromolecule.

Cell-Based HTS: These assays are conducted in a more physiologically relevant context and can reveal the compound's effects on complex cellular processes. High-content screening (HCS), a sophisticated form of cell-based screening that utilizes automated microscopy and image analysis, will be particularly valuable. HCS can simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of the compound's activity and offering clues to its mechanism of action.

Target Deconvolution: For hits identified through phenotypic screening, subsequent target deconvolution studies will be necessary to pinpoint the specific molecular targets responsible for the observed phenotype. This can be achieved through a variety of techniques, including chemical proteomics and genetic approaches.

Design of Novel Chemical Probes and Activity-Based Sensors (conceptual, not applied)

The development of chemical probes and sensors derived from this compound represents a sophisticated, albeit conceptual, future direction. Such tools would be invaluable for studying the compound's biological interactions in real-time and for identifying its binding partners in a cellular context.

Conceptual designs for these molecular tools include:

Chemical Probes for Target Identification: A chemical probe could be designed by attaching a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the this compound scaffold via a linker. This probe could then be used in pull-down assays to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry. Photoaffinity labeling, where a photoreactive group is incorporated into the probe, would allow for the covalent capture of interacting proteins upon UV irradiation.

Activity-Based Probes (ABPs): If this compound is found to be an enzyme inhibitor, an activity-based probe could be designed. ABPs typically consist of a reactive group ("warhead") that covalently modifies the active site of the target enzyme, a recognition element based on the inhibitor's structure, and a reporter tag. Such probes would allow for the specific labeling and visualization of active enzyme populations.

Fluorescent Sensors: A fluorescent sensor could be conceptually designed by incorporating a fluorophore into the structure of this compound in such a way that its fluorescence properties change upon binding to a specific target or in response to a particular cellular event. This would enable the real-time visualization of the compound's engagement with its target within living cells.

ToolConceptual DesignApplication
Chemical Probe This compound linked to a biotin tag.Identification of protein binding partners.
Activity-Based Probe This compound scaffold with a reactive warhead and a fluorescent tag.Profiling of target enzyme activity.
Fluorescent Sensor Fluorophore integrated into the this compound structure.Real-time imaging of target engagement in cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-aminoethyl)-2,3,6-trimethylphenol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via alkylation or amination of 2,3,6-trimethylphenol precursors. For example, electrophilic aromatic substitution (e.g., meta-methylation) under mild conditions using methylating agents like dimethyl sulfate or methanol in acidic media can yield intermediates . Purification involves fractional distillation or recrystallization, with purity verification via GC-MS (>98% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology : Use NMR (¹H and ¹³C) to confirm substituent positions and amine functionality. Mass spectrometry (EI-MS) provides molecular weight validation, while HPLC with UV detection ensures purity . For structural elucidation, compare spectral data with analogs like 2,3,6-trimethylphenol (CAS 2416-94-6) .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodology : Follow protocols for phenolic compounds: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers under inert gas. Refer to safety data for 2,3,6-trimethylphenol, which shows moderate bioconcentration potential (BCF ~60) and low soil mobility (Koc ~700), necessitating controlled waste disposal .

Advanced Research Questions

Q. How does the aminoethyl substituent influence the compound’s reactivity in oxidative coupling reactions?

  • Methodology : The aminoethyl group may act as a directing group in catalytic systems. Study its behavior in metal-catalyzed oxidative coupling (e.g., with Cu or Fe complexes) using kinetic experiments and DFT calculations. Compare results with 2,3,6-trialkylphenol derivatives, which form carbon-carbon bonds under oxidative conditions .

Q. What mechanistic insights explain regioselectivity in the synthesis of derivatives like 2,3,5-trimethylbenzoquinone?

  • Methodology : Investigate via isotopic labeling (e.g., deuterated substrates) and intermediate trapping. For 2,3,6-trimethylphenol, meta-methylation proceeds via an ipso substitution mechanism, avoiding steric hindrance from ortho-methyl groups. Apply similar principles to aminoethyl derivatives .

Q. Can computational models predict the compound’s bioactivity or metabolic pathways?

  • Methodology : Use QSAR models to predict interactions with biological targets (e.g., enzymes or receptors). For analogs like β-(4-hydroxyphenyl)ethylamine (tyramine), in silico docking studies with monoamine oxidases or adrenergic receptors can guide experimental validation .

Q. How do structural modifications impact ecological toxicity?

  • Methodology : Assess biodegradability in anaerobic systems (e.g., 8-week incubations in contaminated groundwater) and bioaccumulation using log Kow values. For 2,3,6-trimethylphenol, log Kow = 2.67 suggests moderate persistence; aminoethyl derivatives may exhibit higher hydrophilicity, altering ecological profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.